molecular formula C14H24N2O10 B13902709 Methyl 3-(aminomethyl)oxetane-3-carboxylate;hemi(oxalic acid)

Methyl 3-(aminomethyl)oxetane-3-carboxylate;hemi(oxalic acid)

Cat. No.: B13902709
M. Wt: 380.35 g/mol
InChI Key: SUBRHZMZABOACG-UHFFFAOYSA-N
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Description

Methyl 3-(aminomethyl)oxetane-3-carboxylate;hemi(oxalic acid) (CAS: 2940956-48-7) is a heterocyclic compound with the molecular formula C₁₄H₂₄N₂O₁₀ and molecular weight 380.3478 g/mol. It consists of a methyl ester-functionalized oxetane ring bearing an aminomethyl substituent, paired with a hemi-oxalic acid counterion. This compound is commercially available in quantities ranging from 100 mg to 5 g, with prices varying between $201.00 and $2,057.00 . Its unique structure makes it a valuable intermediate in medicinal chemistry, particularly for peptidomimetic designs and prodrug formulations.

Properties

Molecular Formula

C14H24N2O10

Molecular Weight

380.35 g/mol

IUPAC Name

methyl 3-(aminomethyl)oxetane-3-carboxylate;oxalic acid

InChI

InChI=1S/2C6H11NO3.C2H2O4/c2*1-9-5(8)6(2-7)3-10-4-6;3-1(4)2(5)6/h2*2-4,7H2,1H3;(H,3,4)(H,5,6)

InChI Key

SUBRHZMZABOACG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(COC1)CN.COC(=O)C1(COC1)CN.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthesis of 3-(Nitromethyl)oxetane-3-ol

  • Starting from the oxetane derivative (3.7 g, 51.3 mmol), triethylamine (70 mg, catalytic amount) is added.
  • The mixture is reacted with nitromethane (99% purity) at room temperature (20–30 °C) for 10 hours under stirring.
  • Excess nitromethane is removed by vacuum distillation, yielding 6.8 g of 3-(nitromethyl)oxetane-3-ol as a weak yellow liquid with 100% yield.
  • Characterization by NMR shows signals at δ 4.83 (singlet, 2H), 4.72 (doublet, J = 8.0 Hz, 2H), and 4.60 (doublet, J = 8.0 Hz, 2H).

Conversion to 3-(Nitromethylene)oxetane

  • The 3-(nitromethyl)oxetane-3-ol is dissolved in dichloromethane and cooled to -78 °C.
  • Triethylamine (4.4 equivalents) and methane sulfonyl chloride (3 equivalents) are added.
  • The reaction proceeds to dehydrate the intermediate, yielding 3-(nitromethylene)oxetane with an 81% yield.
  • NMR data show signals at δ 6.92 (multiplet, 1H), 5.66 (multiplet, 2H), and 5.38 (multiplet, 2H).

Reduction to 3-(Aminomethyl)oxetane

  • The 3-(nitromethylene)oxetane is hydrogenated using a metal catalyst such as palladium hydroxide on carbon (10% Pd(OH)2/C).
  • The reaction is carried out in methanol at room temperature under hydrogen atmosphere (1–4 atm).
  • After 48 hours, the catalyst is filtered off, and solvent is removed under reduced pressure to yield 3-(aminomethyl)oxetane.
  • NMR signals for the product include δ 4.90 (multiplet, 2H), 4.52 (multiplet, 2H), and 3.38 (multiplet, 3H).

Formation of Hemi(oxalic acid) Salt

  • The free amine 3-(aminomethyl)oxetane is reacted with oxalic acid or acetic acid to form the corresponding salt.
  • The oxalate salt (hemi(oxalic acid)) is obtained by mixing the amine with oxalic acid in suitable solvent conditions.
  • Variations include use of different solvents (methanol, ethanol, ethyl acetate) and catalytic hydrogenation conditions (temperature 25–45 °C, hydrogen pressure 1–4 atm).
  • The salt formation improves compound stability and handling.

Summary of Key Reaction Conditions and Yields

Step Reagents & Conditions Yield (%) Notes
3-(Nitromethyl)oxetane-3-ol Oxetane + triethylamine + nitromethane, RT, 10 h 100 Vacuum removal of excess nitromethane
3-(Nitromethylene)oxetane Triethylamine (4.4 eq), methane sulfonyl chloride (3 eq), DCM, -78 °C 81 Dehydration step
3-(Aminomethyl)oxetane Pd(OH)2/C catalyst, methanol, H2 (1–4 atm), RT, 48 h Not specified Catalyst filtered post-reaction
Hemi(oxalic acid) salt formation Oxalic acid + amine, methanol/ethanol/ethyl acetate, RT–45 °C, H2 pressure variation Not specified Salt formation for stability

Experimental Embodiments (Selected Examples)

Embodiment 1: Preparation of 3-(Nitromethyl)oxetane-3-ol

  • 3.7 g (51.3 mmol) oxetane derivative with 70 mg triethylamine.
  • Stirred at room temperature for 10 hours.
  • Vacuum distillation to remove nitromethane.
  • Yield: 6.8 g, 100%.

Embodiment 3: Hydrogenation to 3-(Aminomethyl)oxetane Oxalate

  • 0.88 g Pd(OH)2/C (10%) and 0.3 g substrate in 20 mL methanol.
  • Hydrogen atmosphere at 1 atm, room temperature, 48 h.
  • Filtration and solvent removal yield colorless liquid product.

Embodiments 4–12: Variations in solvent, temperature, and hydrogen pressure

  • Conditions varied between methanol, ethanol, ethyl acetate.
  • Hydrogen pressure ranged from 1 to 4 atm.
  • Temperature ranged from room temperature to 45 °C.
  • Catalysts included Pd(OH)2/C, Pd/C, and Raney nickel.
  • These variations allow optimization of yield and purity.

Research Results and Notes

  • The initial nitration and acylation steps are highly efficient with yields near or above 80%.
  • Hydrogenation is critical for converting the nitro group to the amine; palladium-based catalysts are preferred for selectivity.
  • Salt formation with oxalic acid enhances compound stability, facilitating storage and handling.
  • The process is scalable but requires careful control of reaction conditions, especially during low-temperature acylation and hydrogenation steps.
  • Direct purification after reaction is challenging for scale-up due to sensitivity of intermediates.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(aminomethyl)oxetane-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxetane derivatives, alcohols, aldehydes, and substituted aminomethyl compounds .

Scientific Research Applications

Methyl 3-(aminomethyl)oxetane-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(aminomethyl)oxetane-3-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the oxetane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Methyl 3-(hydroxymethyl)oxetane-3-carboxylate

  • Structure: Replaces the aminomethyl group with a hydroxymethyl substituent.
  • Molecular Formula : C₆H₁₀O₄; Molecular Weight : 146.14 g/mol; CAS : 1780733-73-4 .
  • Key Differences: Reactivity: The hydroxyl group enables nucleophilic substitution or oxidation reactions, whereas the aminomethyl group in the target compound facilitates reductive amination or peptide coupling. Applications: Widely used as a building block for polymer and agrochemical synthesis due to its polarity and hydrogen-bonding capability .

3-(Methylamino)oxetane-3-carboxylic acid

  • Structure: Features a methylamino group instead of aminomethyl, with a free carboxylic acid.
  • Molecular Formula: C₆H₁₁NO₃ (estimated); CAS: Not explicitly listed; Price: €71.00/100 mg .
  • Key Differences: Basicity: The methylamino group (pKa ~10) is less basic than the primary amine in the target compound (pKa ~8–9), affecting salt formation and solubility. Ionization: The carboxylic acid group (pKa ~2.5) enhances water solubility compared to the methyl ester in the target compound .

3-(Aminomethyl)oxetan-3-amine; oxalic acid

  • Structure : A diamine oxetane paired with oxalic acid.
  • Molecular Formula : C₆H₁₂N₂O₅; Molecular Weight : 192.17 g/mol .
  • Key Differences: Functionality: Dual amine groups enable crosslinking or chelation applications, unlike the mono-amine target compound. Biological Relevance: Potential use in metal-organic frameworks (MOFs) or as a ligand in catalysis .

3-Methyloxetane-3-carboxylic acid

  • Structure: Lacks the aminomethyl group and features a methyl substituent.
  • Molecular Formula : C₅H₈O₃; Molecular Weight : 116.12 g/mol; CAS : 28562-68-7 .
  • Key Differences: Lipophilicity: The methyl group increases hydrophobicity (clogP ~0.5) compared to the polar aminomethyl group (clogP ~-1.2) in the target compound. Applications: Used in polymer crosslinking due to its rigid oxetane ring and carboxylic acid reactivity .

Physicochemical Properties

Property Target Compound Methyl 3-(hydroxymethyl) 3-(Methylamino) 3-Methyloxetane-3-carboxylic acid
Molecular Weight (g/mol) 380.35 146.14 ~145.16 116.12
Solubility in Water Moderate (due to oxalate) High Low High (carboxylic acid)
logP (Predicted) -1.2 -0.5 0.3 0.5
Key Functional Groups Aminomethyl, ester, oxalate Hydroxymethyl, ester Methylamino, acid Methyl, carboxylic acid

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